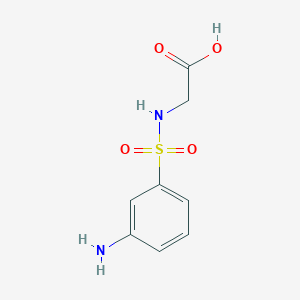

(3-Amino-benzenesulfonylamino)-acetic acid

Description

Contextualization within Sulfonylamino Acid Derivatives: A Research Overview

To fully appreciate the significance of (3-Amino-benzenesulfonylamino)-acetic acid, it is essential to understand the research history and structural diversity of its parent classes: sulfonamides and amides.

The sulfonamide functional group has a storied history in medicinal chemistry, dating back to the discovery of Prontosil in the 1930s. wikipedia.org This discovery ushered in the era of antibacterial sulfa drugs, which were the first broadly effective systemic antibacterials and revolutionized the treatment of infectious diseases before the widespread availability of penicillin. wikipedia.orgopenaccesspub.org The initial breakthrough came from the observation that certain coal-tar dyes could selectively bind to and inhibit bacterial cells. wikipedia.org It was later determined that Prontosil is a prodrug, metabolically converted in the body to the active antibacterial agent, sulfanilamide (B372717). openaccesspub.org This finding spurred the synthesis of thousands of sulfonamide derivatives, leading to compounds with improved efficacy and reduced toxicity. wikipedia.org Beyond their antibacterial applications, sulfonamides have been developed for a wide range of therapeutic purposes, including as diuretics, antihypertensives, and even as agents for treating type 2 diabetes. openaccesspub.orgnih.gov

The amide bond is arguably one of the most fundamental linkages in biology and medicinal chemistry. amrita.edu It forms the backbone of peptides and proteins and is present in approximately 25% of all top-selling pharmaceutical products. amrita.edu The stability and defined geometry of the amide bond, along with its ability to participate in hydrogen bonding, make it a crucial structural motif. amrita.edu The synthesis of amide bonds is a cornerstone of organic chemistry, with numerous methods developed to facilitate their formation from carboxylic acids and amines. researchgate.netresearchgate.net The prevalence of the amide scaffold in a vast array of biologically active natural products and synthetic drugs underscores its importance in molecular recognition and biological function. amrita.eduresearchgate.net

This compound belongs to the class of sulfonylamino acids. These are hybrid molecules that contain both a sulfonamide and an amino acid functional group. The nomenclature of these compounds follows standard IUPAC conventions. For the subject compound, the systematic name is 2-[(3-aminophenyl)sulfonylamino]acetic acid.

The structural classification of sulfonylamino acids can be organized based on the nature of the amino acid and the substitution pattern on the aromatic ring of the benzenesulfonyl group.

| Structural Feature | Description | Example |

| Amino Acid Moiety | Can be derived from any natural or unnatural amino acid. | In this compound, the amino acid is glycine (B1666218). |

| Aromatic Substitution | The phenyl ring of the benzenesulfonyl group can be substituted with various functional groups at the ortho, meta, or para positions. | In the subject compound, an amino group is located at the meta (3-) position. |

| Sulfonamide Linkage | The nitrogen of the amino acid is linked to the sulfur atom of the sulfonyl group. | This -SO₂NH- linkage is a defining feature of the class. |

Academic Significance of this compound as a Research Probe

The academic significance of this compound lies in its potential use as a chemical probe to investigate biological pathways. Its bifunctional nature, possessing both hydrogen bond donors and acceptors, allows for potential interactions with a variety of biological targets, such as enzymes and receptors. The presence of the primary amino group on the phenyl ring provides a handle for further chemical modification, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The combination of the flexible acetic acid chain and the more rigid substituted aromatic ring presents a unique scaffold for exploring molecular recognition events.

Foundational Research on its Biological Activities and Mechanistic Hypothesis Generation

While specific, in-depth research on the biological activities of this compound is not extensively documented in publicly available literature, we can generate hypotheses based on the known activities of structurally related compounds. Sulfonamides are well-known inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria, which is involved in folate synthesis. wikipedia.org It is conceivable that this compound could be investigated for similar antimicrobial properties.

Furthermore, various sulfonamide derivatives have been studied as inhibitors of carbonic anhydrases, a family of enzymes involved in numerous physiological processes. nih.gov The general structure of a benzenesulfonamide (B165840) coupled to an amino acid has been explored for the development of inhibitors targeting specific carbonic anhydrase isoforms, some of which are associated with cancer. nih.govnih.gov Therefore, a plausible mechanistic hypothesis is that this compound could act as an inhibitor of one or more carbonic anhydrase isozymes.

The table below outlines potential research areas and the corresponding mechanistic hypotheses for this compound.

| Potential Research Area | Mechanistic Hypothesis | Rationale based on Structural Analogs |

| Antimicrobial Activity | Inhibition of folate biosynthesis via dihydropteroate synthase (DHPS) inhibition. | The core sulfanilamide scaffold is a known competitive inhibitor of DHPS. wikipedia.org |

| Anticancer Activity | Inhibition of tumor-associated carbonic anhydrase isoforms (e.g., hCA IX and XII). | Benzenesulfonamide-amino acid conjugates have shown inhibitory activity against these enzymes. nih.govnih.gov |

| Enzyme Inhibition | Serves as a scaffold for developing inhibitors of other enzymes that recognize amino acids or aromatic sulfonamides. | The structural motifs are common in various enzyme inhibitors. |

Unaddressed Research Questions and Future Scholarly Endeavors for the Compound

The current body of public knowledge leaves several questions about this compound unanswered. Future scholarly endeavors could focus on systematically addressing these gaps:

Comprehensive Biological Screening: A broad-based screening of the compound against a panel of biological targets (e.g., kinases, proteases, GPCRs) is needed to identify any primary biological activity.

Mechanism of Action Studies: Should any significant biological activity be identified, detailed mechanistic studies would be required to elucidate the molecular target and the mode of interaction.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs, with modifications to the amino acid portion and the substitution pattern on the phenyl ring, would be crucial for optimizing potency and selectivity.

Crystallographic Studies: Co-crystallization of the compound with any identified protein targets would provide invaluable structural insights into its binding mode and guide further rational design efforts.

Synthetic Methodology: The development of efficient and scalable synthetic routes to this compound and its derivatives would facilitate its broader investigation. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O4S |

|---|---|

Molecular Weight |

230.24 g/mol |

IUPAC Name |

2-[(3-aminophenyl)sulfonylamino]acetic acid |

InChI |

InChI=1S/C8H10N2O4S/c9-6-2-1-3-7(4-6)15(13,14)10-5-8(11)12/h1-4,10H,5,9H2,(H,11,12) |

InChI Key |

BNQOCIJJZIHWLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Design for 3 Amino Benzenesulfonylamino Acetic Acid

Retrosynthetic Disconnection Strategies for the (3-Amino-benzenesulfonylamino)-acetic Acid Scaffold

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are considered.

The most prominent disconnection is at the sulfonamide S-N bond (Disconnection a ). This approach simplifies the molecule into two key synthons: a 3-aminobenzenesulfonyl cation equivalent and a glycine (B1666218) anion equivalent. This leads to practical starting materials such as 3-aminobenzenesulfonyl chloride and glycine.

A second key disconnection involves a functional group interconversion (FGI) of the aromatic amino group to a nitro group (Disconnection b ). This is a common and highly effective strategy in aromatic chemistry, as the nitro group can be selectively introduced and later reduced to the amine. This FGI approach leads to a precursor, (3-Nitro-benzenesulfonylamino)-acetic acid, which simplifies the aromatic starting material to a nitro-substituted benzene (B151609) derivative. This precursor can then be disconnected via the same S-N bond cleavage, suggesting 3-nitrobenzenesulfonyl chloride and glycine as the initial building blocks. This two-step approach (sulfonamide formation followed by reduction) is often preferred as it avoids potential side reactions associated with the free aromatic amine during the sulfonylation step.

A less common, alternative disconnection could target the N-C bond of the glycine moiety (Disconnection c ), suggesting an alkylation reaction between 3-aminobenzenesulfonamide (B1265440) and a haloacetic acid derivative. Each of these strategies informs the forward-synthetic routes discussed below.

Classical Synthetic Routes to this compound

Classical synthetic approaches provide robust and well-established methods for the construction of the target molecule. The most logical pathway involves the initial formation of the sulfonamide bond using a nitro-substituted precursor, followed by the reduction of the nitro group.

Aminosulfonylation Approaches for Sulfonamide Formation

The formation of the sulfonamide linkage is a cornerstone of this synthesis. The most direct method involves the reaction of a sulfonyl chloride with an amine. In the context of synthesizing the precursor, (3-Nitro-benzenesulfonylamino)-acetic acid, this involves the condensation of 3-nitrobenzenesulfonyl chloride with glycine. nih.gov This reaction is typically performed under basic conditions to neutralize the HCl byproduct and deprotonate the glycine, enhancing its nucleophilicity. The use of a protected form of glycine, such as glycine ethyl ester, is also common to improve solubility in organic solvents and prevent side reactions with the carboxylic acid. nih.gov Subsequent hydrolysis of the ester yields the desired carboxylic acid.

The starting material, 3-nitrobenzenesulfonyl chloride, can be prepared via the sulfochlorination of nitrobenzene (B124822) using chlorosulfonic acid, often with the addition of thionyl chloride to improve yield and purity. prepchem.comgoogle.com

Table 1: Representative Conditions for Sulfonamide Formation

| Sulfonyl Chloride | Amine Component | Base | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| 3-Nitrobenzenesulfonyl chloride | Glycine | NaOH or NaHCO₃ | Water/Dioxane | Aqueous basic solution, room temperature | (3-Nitro-benzenesulfonylamino)-acetic acid |

| 3-Nitrobenzenesulfonyl chloride | Glycine ethyl ester | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous organic solvent, 0 °C to room temperature | (3-Nitro-benzenesulfonylamino)-acetic acid ethyl ester |

Introduction of the Glycine Moiety via Carboxymethylation or Related Reactions

An alternative to the direct use of glycine involves the N-alkylation of a pre-formed sulfonamide. In this approach, 3-aminobenzenesulfonamide would be reacted with an acetic acid derivative bearing a leaving group, such as ethyl chloroacetate. This carboxymethylation reaction is typically carried out in the presence of a base, like potassium carbonate, in a polar aprotic solvent such as DMF or acetone. The resulting ester is then hydrolyzed to afford the final product. While viable, this method can be complicated by potential N-alkylation at both the sulfonamide and the aromatic amine, or even O-alkylation of the sulfonamide, necessitating careful control of reaction conditions. General methods for the N-alkylation of sulfonamides are well-documented. organic-chemistry.org

Selective Functionalization of the Aromatic Amino Group Precursors

The final and crucial step in the most common synthetic route is the selective reduction of the aromatic nitro group in the precursor, (3-Nitro-benzenesulfonylamino)-acetic acid, to the desired primary amine. This transformation must be performed without affecting the sulfonamide or carboxylic acid functionalities. Several methods are effective for this purpose.

Catalytic hydrogenation is a clean and efficient method, typically employing catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere. nih.govnih.gov This method often proceeds with high selectivity and yield under mild conditions.

Another widely used method is metal-acid reduction. Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid or HCl are classic choices for reducing aromatic nitro groups. sciencemadness.orggoogle.com These methods are robust and tolerant of many functional groups, though they often require stoichiometric amounts of the metal and a more demanding workup procedure to remove metal salts. The choice of reducing agent can be critical to avoid unwanted side reactions. niscpr.res.inresearchgate.netjsynthchem.com

Table 2: Comparison of Nitro Group Reduction Methods

| Reagent/System | Solvent | Advantages | Disadvantages |

|---|---|---|---|

| H₂, Pd/C | Ethanol, Methanol, Ethyl Acetate | High selectivity, clean reaction, mild conditions. nih.gov | Requires specialized hydrogenation equipment, catalyst can be expensive. |

| Fe / HCl or Acetic Acid | Water, Ethanol | Inexpensive, robust, effective. google.com | Stoichiometric quantities, acidic conditions, often requires heat, difficult workup. |

| SnCl₂·2H₂O / HCl | Ethanol, Ethyl Acetate | Works at room temperature, good for sensitive substrates. | Stoichiometric amounts of tin, toxic metal waste. |

| Sodium Dithionite (Na₂S₂O₄) | Water/Ammonia | Mild, works well for water-soluble substrates. sciencemadness.org | May not be effective for all substrates, requires aqueous conditions. |

Advanced Synthetic Techniques and Sustainable Chemistry Principles

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. These include catalytic reactions that minimize waste and improve atom economy.

Catalytic Strategies for Efficient Bond Formation

The formation of the key S-N bond can be achieved through advanced catalytic cross-coupling reactions. While the classical reaction of a sulfonyl chloride with an amine is effective, it generates stoichiometric amounts of waste. Modern alternatives often utilize transition metal catalysts, such as palladium or copper, to facilitate the coupling of different precursors. thieme.denih.gov

Palladium-catalyzed aminosulfonylation has emerged as a powerful tool. thieme-connect.comnih.govacs.orgnih.gov These methods can construct the sulfonamide bond by coupling an aryl halide (e.g., 3-iodo-nitrobenzene), a source of sulfur dioxide (like the bench-stable DABSO), and an amine (glycine or its ester) in a one-pot, three-component reaction. acs.org This approach offers high efficiency and functional group tolerance under mild conditions.

Copper-catalyzed methods, often referred to as Ullmann-type or Chan-Lam couplings, provide another avenue for S-N bond formation. thieme-connect.comrsc.orgnie.edu.sg These reactions can couple sulfonamides with aryl boronic acids or aryl halides. For instance, a reaction could be designed between 3-nitrophenylboronic acid and N-(carboxy)sulfonamide under copper catalysis. More advanced strategies even allow for the use of nitroarenes directly as coupling partners in three-component reactions with arylboronic acids and a sulfur dioxide source. rsc.org These catalytic methods represent the frontier of sulfonamide synthesis, offering pathways that are often more versatile and sustainable than classical routes. rsc.orgprinceton.edu

Flow Chemistry and Continuous Processing for Scalable Research Synthesis

The transition from traditional batch synthesis to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering enhanced safety, scalability, and process control. While specific literature detailing the flow synthesis of this compound is not prevalent, the principles can be extrapolated from established flow syntheses of related molecules like amino acids and sulfonamide-containing compounds. uc.ptchemistryviews.org

Continuous processing is inherently safer due to smaller reaction volumes (lower liquid holdup) and superior heat transfer, which mitigates the risk of thermal runaway, a crucial consideration in exothermic reactions such as sulfonamide formation. rsc.org For a multi-step synthesis, a sequential flow setup can be designed where intermediates are generated and consumed in a continuous stream, eliminating the need for isolation at each stage. uc.pt This approach has been successfully used to produce complex molecules, including fluorinated α-amino acids, through a process involving photooxidative cyanation followed by acid-mediated nitrile hydrolysis in a continuous flow. chemistryviews.org

A hypothetical flow process for this compound could involve two main stages. First, the reaction of 3-nitrobenzenesulfonyl chloride with a protected glycine (e.g., glycine ethyl ester) in a reactor coil. Second, the resulting nitro-intermediate would pass through a packed-bed reactor containing a catalyst (e.g., Pd/C) for continuous hydrogenation of the nitro group to the desired amine. The parameters for such a system would require careful optimization.

Table 1: Conceptual Parameters for Continuous Flow Synthesis

| Parameter | Stage 1: Sulfonamide Formation | Stage 2: Nitro Group Reduction | Rationale |

| Reactor Type | Micro- or meso-scale tube reactor | Packed-Bed Reactor (PBR) with catalyst | Tube reactor allows for efficient mixing and heat exchange; PBR is ideal for heterogeneous catalysis. |

| Temperature | 20-60 °C | 30-80 °C | To control reaction rate and minimize side products. Hydrogenation is often moderately heated to improve kinetics. rsc.org |

| Pressure | 1-5 bar | 5-20 bar (H₂ gas) | Sufficient to maintain single-phase flow and required for effective hydrogenation. |

| Residence Time | 5-20 minutes | 2-15 minutes | Optimized to ensure complete conversion at each stage, significantly faster than batch processing. rsc.org |

| Catalyst | --- | Palladium on Carbon (Pd/C) or Raney Nickel | Standard catalysts for nitro group reduction. |

| Solvent | Acetonitrile (B52724), THF, or Ethyl Acetate | Ethanol, Methanol, or Ethyl Acetate | Solvents must dissolve reactants and be compatible with the reaction conditions. |

This continuous approach could offer a throughput of several grams per hour, making it an efficient method for scalable research synthesis. uc.pt

Chemoselective and Regioselective Synthesis of this compound

The synthesis of this compound is a study in selectivity, requiring precise control over which functional groups react (chemoselectivity) and at what position (regioselectivity). The structure contains a primary aromatic amine, a secondary sulfonamide nitrogen, and a carboxylic acid, all of which present unique reactivity profiles.

A common and effective synthetic route demonstrates these principles by starting with precursors that allow for controlled, sequential reactions.

Regioselective Sulfonylation : The synthesis typically begins with the reaction between 3-nitrobenzenesulfonyl chloride and glycine. To avoid polymerization of the amino acid and to improve solubility in organic solvents, the carboxylic acid of glycine is often protected as an ester, for example, glycine ethyl ester. The reaction is regioselective because the highly electrophilic sulfonyl chloride (-SO₂Cl) reacts preferentially with the more nucleophilic primary amine of the glycine ester, rather than the deactivated aromatic ring of another molecule.

Chemoselective Reduction : The subsequent step involves the reduction of the nitro group to a primary amine. This transformation must be chemoselective, reducing the nitro group without cleaving the newly formed sulfonamide bond or affecting the ester group. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a standard and highly effective method for this selective reduction. Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid can also achieve this transformation.

Final Deprotection : The final step is the hydrolysis of the ethyl ester to the free carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide) followed by acidic workup, or under acidic conditions. This step must be performed under conditions mild enough to not hydrolyze the sulfonamide linkage.

This strategic sequence—regioselective acylation, chemoselective reduction, and deprotection—ensures the target molecule is formed with high fidelity. The principles of using protecting groups and selecting reagents that target specific functionalities are fundamental to the successful synthesis of complex organic molecules. researchgate.netbeilstein-journals.org

Strategies for Isolation and Purification of Research-Grade this compound

Achieving high purity is critical for analytical and research applications. The amphoteric nature of this compound, possessing both an acidic carboxylic acid group and a basic amino group, allows for several effective purification strategies.

Table 2: Purification Methodologies

| Method | Principle | Application & Advantages |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent system at different temperatures. | A primary method for solid compounds. A suitable solvent (or solvent pair like ethanol/water) is chosen in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. This method is effective for removing small amounts of impurities and can yield high-purity crystalline material. researchgate.net |

| Acid-Base Extraction | Exploits the acidic and basic functional groups to move the compound between aqueous and organic phases. | The crude product can be dissolved in a dilute aqueous base (e.g., NaHCO₃ or NaOH), converting the carboxylic acid to its soluble carboxylate salt. Neutral organic impurities are then removed by washing with an organic solvent (e.g., ethyl acetate). The pure compound is then precipitated by acidifying the aqueous layer with an acid like HCl. This is a powerful technique for removing non-ionizable impurities. |

| Ion-Exchange Chromatography | Separation based on reversible binding to a charged stationary phase. | Anion-exchange chromatography can be used where the negatively charged carboxylate group binds to the resin. Impurities are washed away, and the pure compound is eluted by changing the pH or increasing the salt concentration. Cation-exchange can similarly be used by protonating the amino group under acidic conditions. This method offers very high resolution. |

| Silica Gel Chromatography | Separation based on polarity. The stationary phase (silica gel) is polar, and a less polar mobile phase (eluent) is used. | While possible, this method can be challenging for this compound due to its high polarity, which may lead to poor mobility on the column. A highly polar eluent system (e.g., dichloromethane/methanol with acetic acid) would be required. It is more suitable for purifying less polar precursors, such as the ester-protected intermediate. |

A combination of these techniques, such as an initial acid-base extraction followed by a final recrystallization, is often employed to obtain research-grade material with purity exceeding 98%.

Considerations for Chiral Synthesis of Related Analogs

While this compound is achiral, its core structure can be used as a scaffold to create a library of chiral analogs by replacing the glycine moiety with a chiral α-amino acid (e.g., Alanine, Phenylalanine, Valine). The synthesis of such analogs requires careful consideration to preserve the stereochemical integrity of the starting amino acid.

The primary challenge in synthesizing these chiral analogs is the prevention of racemization at the α-carbon of the amino acid, which is susceptible to epimerization under certain reaction conditions.

Key Synthetic Considerations:

Chiral Starting Material : The synthesis must begin with an enantiomerically pure α-amino acid. Both natural and unnatural amino acids are available in high enantiomeric purity and can be used to generate diverse analogs. nih.gov

Coupling Reaction : The coupling of the chiral amino acid (typically as its ester) with 3-nitrobenzenesulfonyl chloride is the critical step where racemization can occur. The choice of base and reaction temperature is crucial. Non-nucleophilic, sterically hindered bases are preferred over strong bases that can deprotonate the α-carbon. The reaction should be run at the lowest temperature that allows for a reasonable reaction rate.

Peptide Coupling Reagents : To minimize racemization, methodologies from peptide synthesis can be employed. The use of coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) with additives such as N-hydroxybenzotriazole (HOBt) is known to suppress racemization during amide bond formation and could be adapted for sulfonamide synthesis. researchgate.net

Stereospecific Routes : Developing a stereospecific synthesis, where the mechanism of the reaction dictates the stereochemical outcome, is the ideal approach. Such routes have been developed for other complex molecules like monobactam antibiotics, starting from β-hydroxy amino acids. researchgate.net

Purification of Diastereomers : If some racemization does occur, or if a mixture of diastereomers is synthesized intentionally, purification can be achieved using chiral chromatography or by fractional crystallization of diastereomeric salts formed with a chiral resolving agent.

The development of synthetic routes to chiral analogs of this compound opens up possibilities for exploring three-dimensional chemical space, which is vital in fields like medicinal chemistry for optimizing interactions with biological targets. nih.gov

Advanced Spectroscopic and Computational Elucidation of 3 Amino Benzenesulfonylamino Acetic Acid Structure

High-Resolution Spectroscopic Techniques for Structural Characterization

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Multi-dimensional NMR spectroscopy, including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is paramount for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals in a molecule as complex as (3-Amino-benzenesulfonylamino)-acetic acid.

While specific experimental NMR data for the title compound is not available in the reviewed literature, predicted chemical shifts can be estimated based on its constituent parts: a 3-substituted benzene (B151609) ring and a glycine-sulfonamide moiety. For comparison, the related compound 3-aminobenzenesulfonamide (B1265440) and glycine (B1666218) provide a basis for these predictions.

Predicted ¹H NMR Spectral Data:

The aromatic protons on the 3-aminophenyl ring are expected to appear as a complex multiplet system due to their meta-substitution pattern. The methylene (B1212753) protons of the acetic acid group would likely present as a doublet, coupled to the sulfonamide proton, though this signal may be a singlet if proton exchange is rapid. The amine and carboxylic acid protons are also expected, though their signals can be broad and may exchange with deuterium (B1214612) in solvents like DMSO-d₆.

Predicted ¹³C NMR Spectral Data:

The carbon spectrum would show distinct signals for the aromatic carbons, with their chemical shifts influenced by the amino and sulfonylamino substituents. The carbonyl carbon of the acetic acid moiety is expected at the downfield end of the spectrum, while the methylene carbon will appear further upfield.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Basis for Prediction |

| Aromatic CH | 6.8 - 7.5 (complex multiplet) | 110 - 150 | Based on 3-substituted benzene derivatives |

| Methylene (-CH₂-) | ~3.8 (singlet or doublet) | ~45 | Based on N-substituted glycine derivatives |

| Amine (-NH₂) | 5.0 - 6.0 (broad singlet) | - | General region for aromatic amines |

| Sulfonamide (-SO₂NH-) | 8.0 - 9.0 (broad singlet) | - | Typical for sulfonamides |

| Carboxylic Acid (-COOH) | 11.0 - 13.0 (broad singlet) | ~170 | Typical for carboxylic acids |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. The molecular formula of this compound is C₈H₁₀N₂O₄S, corresponding to a monoisotopic mass of approximately 230.0361 g/mol .

In addition to the exact mass, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For the title compound, characteristic fragmentation would be expected to involve the cleavage of the sulfonamide bond and the loss of the carboxylic acid group.

Interactive Data Table: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

| [M+H]⁺ | 231.0439 | Protonated molecular ion |

| [M-COOH]⁺ | 185.0487 | Loss of the carboxyl group |

| [C₆H₆N]⁺ | 92.0500 | Fragment corresponding to aminophenyl cation |

| [C₆H₇N₂O₂S]⁺ | 187.0228 | Fragment from cleavage of the N-CH₂ bond |

Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures and Hydrogen Bonding Networks

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The spectra of this compound would be characterized by absorptions corresponding to the N-H, C=O, S=O, and C-N bonds, as well as aromatic C-H and C=C vibrations. The positions of these bands can also indicate the presence of hydrogen bonding.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR/Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching, indicative of hydrogen bonding |

| N-H (Amine & Sulfonamide) | 3450 - 3250 | Stretching |

| C=O (Carboxylic Acid) | 1730 - 1700 | Stretching |

| S=O (Sulfonamide) | 1350 - 1310 and 1170 - 1150 | Asymmetric and symmetric stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

X-ray Diffraction Studies for Solid-State Conformation and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. While no crystal structure for this compound has been reported, analysis of a closely related structure, such as a salt or co-crystal, would be invaluable.

A hypothetical crystal structure would likely reveal extensive hydrogen bonding networks involving the amino, sulfonamide, and carboxylic acid groups, leading to a well-ordered crystalline lattice. The conformation of the molecule would be influenced by steric and electronic effects, dictating the torsion angles between the aromatic ring and the glycine tail.

Theoretical Chemistry and Molecular Modeling of this compound

In the absence of experimental data, theoretical and computational chemistry provide powerful tools for predicting molecular structure and properties.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), can be employed to optimize the geometry of this compound and to calculate its electronic properties. These calculations can predict NMR chemical shifts, vibrational frequencies, and electronic transitions, which can then be compared with experimental data when it becomes available.

Key electronic properties that could be elucidated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the reactivity and intermolecular interactions of the molecule. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods could further be used to model the behavior of the molecule in a solvent or a biological environment.

Density Functional Theory (DFT) for Conformational Landscapes and Tautomerism

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the three-dimensional arrangements and isomeric forms of molecules like this compound. By calculating the electronic structure, DFT can predict the potential energy surface of the molecule, revealing its most stable conformations and the energy barriers between them. nih.gov Methods such as B3LYP combined with basis sets like 6-311+G(d,p) are commonly employed to perform geometry optimizations and frequency calculations. nih.gov

The conformational landscape of this compound is primarily defined by the rotation around several key single bonds: the C(phenyl)-S bond, the S-N bond, and the N-C and C-C bonds of the acetic acid side chain. A relaxed potential energy surface scan, where these dihedral angles are systematically varied, can identify the various low-energy conformers. researchgate.net For instance, studies on aromatic sulfonamides have identified distinct syn and anti conformers arising from hindered rotation around the aryl-SO₂ bond, with their relative stability often depending on the solvent environment. researchgate.net

Furthermore, DFT is instrumental in studying the tautomeric equilibria of the molecule. This compound can theoretically exist in several tautomeric forms. These include the keto-enol tautomerism of the carboxylic acid group and the amine-imine tautomerism of the 3-amino substituent on the phenyl ring. DFT calculations can determine the relative energies, enthalpies, and Gibbs free energies of these different tautomers. nih.gov Such calculations often show that one form is significantly more stable than others under specific conditions (e.g., in the gas phase or in a solvent). The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial, as intermolecular interactions with the solvent can dramatically shift the equilibrium between tautomers. nih.gov

Table 1: Hypothetical DFT-Calculated Relative Energies for Conformers and Tautomers of this compound

This table illustrates the type of data generated from DFT calculations to compare the stability of different molecular forms in both the gas phase and a polar solvent like water. The values are representative and based on typical findings for similar functional groups.

| Molecular Form | Dihedral Angle (Aryl-S-N-C) | Tautomeric State | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

| Conformer 1 (Anti) | ~180° | Keto-Amine | 0.00 | 0.00 |

| Conformer 2 (Syn) | ~60° | Keto-Amine | 1.5 | 0.8 |

| Tautomer 1 | ~180° | Enol-Amine | 12.5 | 9.5 |

| Tautomer 2 | ~180° | Keto-Imine | 25.0 | 21.0 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While DFT provides a static picture of stable conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule and its surrounding solvent, providing a trajectory that reveals conformational flexibility and specific solute-solvent interactions. nih.gov

The explicit inclusion of solvent molecules (e.g., water) is a major strength of MD simulations for studying solvent interactions. mdpi.com For this compound, the polar functional groups—the carboxylic acid, the sulfonamide, and the amino group—will form specific, strong interactions with surrounding water molecules. MD can quantify these interactions by analyzing hydrogen bond lifetimes, coordination numbers, and radial distribution functions. For example, it can be observed how water molecules form a stable hydration shell around the -COOH and -NH₂ groups, which in turn influences the molecule's preferred conformation. nih.govmdpi.com The choice of an appropriate force field, such as AMBER or GROMOS, is critical for accurately modeling these intermolecular forces. mdpi.com Studies on amino acids in various solvents have shown that the balance of interactions between the solute, solvent, and any present ions governs the molecule's behavior in solution. nih.govunifi.it

Table 2: Typical Solvent Interactions for this compound from MD Simulations

This table summarizes the primary hydrogen bonding interactions that would be analyzed in an MD simulation of the target compound in an aqueous solution.

| Functional Group | Interaction Type | Interacting Solvent Atom (Water) | Significance |

| Carboxylic Acid (-COOH) | H-bond Donor & Acceptor | Oxygen & Hydrogen | Strong interaction, influences solubility and pKa |

| Sulfonamide (-SO₂NH-) | H-bond Donor & Acceptor | Oxygen & Hydrogen | Stabilizes conformation, participates in H-bond networks |

| Amino Group (-NH₂) | H-bond Donor | Oxygen | Enhances hydrophilicity, potential protonation site |

| Sulfonyl Group (-SO₂-) | H-bond Acceptor | Hydrogen | Strong acceptor site, contributes to polar surface area |

Ab Initio and Semi-Empirical Methods for Molecular Orbital Analysis

The electronic properties and chemical reactivity of this compound can be elucidated using ab initio and semi-empirical quantum chemistry methods. nih.gov Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from first principles with minimal approximation, offering high accuracy. nih.gov Semi-empirical methods, like PM7, are computationally less demanding and use parameters derived from experimental data, making them suitable for rapid analysis. researchgate.netnih.gov

A primary application of these methods is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the orbital from which an electron is most easily donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that most easily accepts an electron, highlighting sites prone to nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govschrodinger.com A large Egap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A small Egap suggests the molecule is more reactive. researchgate.net From the HOMO and LUMO energies, other quantum chemical descriptors can be calculated, such as ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ), and chemical hardness (η). researchgate.netnih.gov These values provide a quantitative basis for predicting the molecule's reactive behavior.

Table 3: Representative Molecular Orbital Properties for this compound

This table presents hypothetical data for frontier orbital energies and related quantum chemical parameters, as would be calculated using ab initio or DFT methods. The values are illustrative and based on typical results for aromatic sulfonamides. researchgate.net

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.25 |

| LUMO Energy | ELUMO | - | -1.15 |

| HOMO-LUMO Gap | Egap | ELUMO - EHOMO | 5.10 |

| Ionization Potential | I | -EHOMO | 6.25 |

| Electron Affinity | A | -ELUMO | 1.15 |

| Electronegativity | χ | (I + A) / 2 | 3.70 |

| Chemical Potential | µ | -(I + A) / 2 | -3.70 |

| Chemical Hardness | η | (I - A) / 2 | 2.55 |

| Chemical Softness | S | 1 / (2η) | 0.196 |

Mechanistic Insights into this compound Remain Elusive Due to Lack of Scientific Data

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the biological interactions and molecular targets of the chemical compound This compound is not currently available. Extensive queries using its chemical name, as well as its various identifiers such as CAS number 109065-68-1, ChEMBL ID CHEMBL289897, and NSC number NSC626926, did not yield any specific studies that would allow for a mechanistic dissection of its biological functions.

Therefore, it is not possible to provide a detailed analysis of its enzyme inhibition mechanisms, kinetic parameters, or its putative protein targets as outlined in the requested article structure. The scientific community has published extensively on the broader classes of compounds to which this compound belongs, namely benzenesulfonamides and amino acid derivatives, many of which exhibit significant biological activities. For instance, various sulfonamide derivatives have been identified as potent inhibitors of enzymes like carbonic anhydrases and kinases, playing crucial roles in therapeutic areas such as cancer and infectious diseases. Similarly, the conjugation of amino acids to other chemical scaffolds is a common strategy in drug discovery to enhance selectivity and cell permeability.

However, the specific biological profile of this compound has not been reported in the accessible scientific literature. This includes a lack of data on:

Enzyme Inhibition and Kinetics: There are no published enzyme assays that would characterize the nature of its potential inhibitory effects (e.g., competitive, non-competitive) or determine its inhibition constants (K_i, K_I, K_IS).

Structural Biology: No molecular docking or molecular dynamics studies have been found that would elucidate the structural basis of its interaction with any potential biological targets.

Mechanism of Action: There is no information to suggest whether it might act at an enzyme's active site or through allosteric modulation.

Target Identification: Chemical proteomics approaches have not been reported for the identification of its protein binding partners in a cellular context.

Mechanistic Dissection of Biological Interactions and Molecular Targets of 3 Amino Benzenesulfonylamino Acetic Acid

Identification and Characterization of Putative Protein Targets Beyond Enzymes

Ligand-Binding Assays and Biophysical Characterization of Interactions

There is no published data from ligand-binding assays or biophysical characterization studies that have investigated the interactions of "(3-Amino-benzenesulfonylamino)-acetic acid" with any biological target. Such studies are crucial for determining binding affinities (like Kd or IC50 values) and understanding the thermodynamics and kinetics of the ligand-target interaction.

To illustrate the type of data that would be expected from such studies, the following is a hypothetical data table.

Hypothetical Ligand-Binding Data

| Target Protein | Assay Type | Ligand | Binding Affinity (Kd) | Reference |

|---|---|---|---|---|

| Carbonic Anhydrase II | Surface Plasmon Resonance | This compound | Data not available | N/A |

Note: This table is for illustrative purposes only. No actual data for "this compound" has been found.

Modulation of Biochemical Pathways at the Molecular Level

No research has been identified that elucidates the modulation of any specific biochemical pathways by "this compound" at the molecular level. Studies on other sulfonamides have shown interference with folate synthesis pathways in microorganisms. wikipedia.org However, it is unknown if "this compound" possesses similar activities.

Intracellular Localization and Trafficking Studies in Research Models

There are no available studies on the intracellular localization or trafficking of "this compound" in any research models. Such investigations would be necessary to understand where the compound accumulates within a cell and how it is transported, which is critical for its potential mechanism of action.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Amino Benzenesulfonylamino Acetic Acid Analogs

Rational Design and Combinatorial Synthesis of Derivatives

The rational design of analogs of (3-Amino-benzenesulfonylamino)-acetic acid is predicated on a thorough understanding of its potential interactions with a biological target. The core structure comprises three key pharmacophoric features: the aromatic ring, the sulfonamide linkage, and the carboxylic acid group. Each of these can be systematically modified to probe the chemical space and enhance desired biological effects.

The design process often begins with the generation of a focused library of compounds through combinatorial synthesis. This approach allows for the rapid creation of a multitude of derivatives by systematically varying substituents at key positions. For the this compound scaffold, a combinatorial library can be designed by varying three main points of diversity (R1, R2, and R3) as depicted in the general structure below.

General Structure for Combinatorial Library:

R1: Substituents on the benzene (B151609) ring.

R2: Modifications on the sulfonamide nitrogen.

R3: Alterations of the acetic acid moiety.

The synthesis of such a library can be achieved through a multi-step process. For instance, a series of substituted 3-nitrobenzenesulfonyl chlorides can be reacted with a variety of amino acid esters. Subsequent reduction of the nitro group to an amine, followed by further functionalization of the amine or the carboxylic acid, can generate a diverse set of analogs. The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions in the molecule can improve the pharmacokinetic properties of its derivatives, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov This makes the scaffold a useful starting point for developing new therapeutic agents. nih.gov

Systematic Chemical Modifications and Their Impact on Biological Potency and Selectivity

The biological activity of this compound analogs is intricately linked to their chemical structure. Systematic modifications at different parts of the molecule can lead to significant changes in potency and selectivity.

The substitution pattern on the benzene ring plays a crucial role in modulating the electronic and steric properties of the molecule, thereby influencing its binding affinity to a target. The introduction of various substituents can alter the pKa of the sulfonamide, lipophilicity, and potential for hydrogen bonding or van der Waals interactions.

A study on a series of 3-aminobenzenesulfonamide (B1265440) derivatives revealed that the nature and position of substituents on the aromatic ring significantly impact biological activity. ju.edu.jo For instance, the introduction of electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -CH3, -OCH3) at different positions can be explored. The binding interactions of benzenesulfonamide-based inhibitors are influenced by active-site residues in the hydrophobic pocket of the target enzyme, with the tail groups modulating isoform specificity. nih.gov

Table 1: Hypothetical SAR Data for Benzene Ring Substitutions This table is illustrative and based on general principles of sulfonamide SAR.

| Compound ID | R1 Substituent | Biological Potency (IC50, µM) | Selectivity Index |

| A-1 | H | 10.5 | 1 |

| A-2 | 4-Cl | 5.2 | 2.5 |

| A-3 | 4-CH3 | 8.9 | 1.2 |

| A-4 | 5-NO2 | 2.1 | 5.8 |

| A-5 | 4-OCH3 | 12.3 | 0.8 |

From this hypothetical data, a trend can be observed where an electron-withdrawing group at the 5-position (A-4) significantly enhances potency, suggesting a key interaction in that region of the binding pocket.

The sulfonamide linker is a critical component, often involved in key hydrogen bonding interactions with the target protein. N-alkylation or N-arylation of the sulfonamide can alter its hydrogen-bonding capacity and lipophilicity.

In a study on 3-aminobenzenesulfonamide derivatives, N-acylation to form ureas and thioureas was explored. ju.edu.jo These modifications introduced additional hydrogen bond donors and acceptors, leading to significant changes in biological activity. For example, thiourea (B124793) derivatives showed notable anti-candidal activity. ju.edu.jo

Table 2: Hypothetical SAR Data for Sulfonamide Linker Modifications This table is illustrative and based on general principles of sulfonamide SAR.

| Compound ID | R2 Modification | Biological Potency (IC50, µM) |

| B-1 | H | 10.5 |

| B-2 | CH3 | 15.2 |

| B-3 | Phenyl | 8.1 |

| B-4 | Benzyl (B1604629) | 6.5 |

These hypothetical results suggest that small alkyl substitutions on the sulfonamide nitrogen may be detrimental to activity, while larger aromatic groups could be beneficial, potentially through additional hydrophobic interactions.

Table 3: Hypothetical SAR Data for Acetic Acid Moiety Modifications This table is illustrative and based on general principles of drug design.

| Compound ID | R3 Modification | Biological Potency (IC50, µM) | Cell Permeability |

| C-1 | -COOH | 10.5 | Low |

| C-2 | -COOCH3 | 25.8 | Moderate |

| C-3 | -CONH2 | 12.1 | Moderate |

| C-4 | -CONHBn | 9.8 | High |

This illustrative data suggests that while the free carboxylic acid is important for potency, its conversion to a benzyl amide (C-4) might maintain activity while improving cell permeability.

Isosteric and bioisosteric replacements are powerful strategies in medicinal chemistry to fine-tune the physicochemical properties of a lead compound. For the (3-Amino-benzenesulfonamide)-acetic acid scaffold, various bioisosteric replacements can be considered.

Sulfonamide isosteres: The sulfonamide group can be replaced by other functionalities such as a sulfone or a reversed sulfonamide to alter its electronic properties and metabolic stability.

Carboxylic acid isosteres: The carboxylic acid can be replaced with bioisosteres like tetrazole, hydroxamic acid, or acylsulfonamide to modulate acidity, polarity, and metabolic fate.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nanobioletters.com For the analogs of this compound, a QSAR model can be developed to predict the activity of novel derivatives and to gain insights into the key structural features driving potency.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of synthesized analogs with their corresponding biological activity data is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A QSAR study on a series of benzenesulfonamide (B165840) derivatives identified that parameters like binding energy, lipophilicity (logP), and specific electronic properties were crucial for their anti-glioblastoma activity. nih.gov The correlation coefficient values for the training and test sets indicated the robustness of the developed model. nih.gov

Table 4: Example of Descriptors Used in a QSAR Model for Benzenesulfonamide Analogs This table is illustrative and based on common QSAR practices.

| Descriptor | Description | Importance in Model |

| LogP | Octanol-water partition coefficient | High |

| TPSA | Topological Polar Surface Area | Moderate |

| HOMO | Energy of the Highest Occupied Molecular Orbital | High |

| LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Moderate |

| Molecular Weight | Mass of the molecule | Low |

Cheminformatics tools can further aid in the analysis by visualizing the SAR trends, identifying activity cliffs (large changes in activity with small structural modifications), and guiding the design of new, more potent and selective analogs of this compound.

Computational SAR: Ligand-Based and Structure-Based Approaches

Computational methodologies are pivotal in modern drug discovery, offering profound insights into the interactions between a ligand and its biological target. For analogs of this compound, particularly within the broader class of benzenesulfonamides, both ligand-based and structure-based computational approaches have been instrumental in elucidating their structure-activity relationships (SAR). These in silico methods facilitate the rational design of novel derivatives with enhanced potency and selectivity.

Ligand-Based Approaches: Quantitative Structure-Activity Relationship (QSAR)

Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown or not well-defined. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary example, which aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activities.

For sulfonamide derivatives, QSAR studies have successfully predicted their inhibitory activities against various enzymes, such as carbonic anhydrases. nih.gov These models are typically developed using a set of known active compounds, from which molecular descriptors are calculated. These descriptors quantify various aspects of a molecule's structure, including its electronic, steric, and hydrophobic properties.

A common approach involves the use of Density Functional Theory (DFT) to calculate quantum mechanical molecular descriptors. nih.gov These can include thermodynamic properties like the total energy and entropy, as well as electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Multiple Linear Regression (MLR) is often employed to generate a mathematical equation that relates these descriptors to the observed biological activity. nih.gov

For instance, a representative QSAR model for a series of sulfonamide-based inhibitors might take the following form:

Log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

The statistical quality of the QSAR model is assessed using parameters like the coefficient of determination (R²), the cross-validated R² (Q² or R²cv), and the Fischer statistic (F-test). A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive power for new, untested compounds. nih.gov

Table 1: Representative Molecular Descriptors in QSAR Models for Benzenesulfonamide Analogs

| Descriptor Type | Specific Descriptor Example | Potential Impact on Activity |

|---|---|---|

| Thermodynamic | Total Energy | Lower energy states may indicate greater stability of the ligand-receptor complex. |

| Thermodynamic | Entropy | Changes in entropy can reflect the conformational flexibility of the molecule upon binding. |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons in a chemical reaction. |

| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons. |

| Topological | Wiener Index | Describes the branching of the molecular skeleton. |

| Physicochemical | LogP | Represents the hydrophobicity of the molecule, which can influence cell permeability and binding. |

The insights gained from such QSAR models are invaluable for guiding the synthesis of new analogs. For example, if a model indicates that a lower LUMO energy is correlated with higher activity, medicinal chemists can focus on introducing electron-withdrawing groups to the benzenesulfonamide scaffold.

Structure-Based Approaches: Molecular Docking

When the 3D structure of the target protein is available, structure-based drug design methods like molecular docking can be employed. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This allows for a detailed examination of the intermolecular interactions at the atomic level.

For benzenesulfonamide analogs, which are well-known inhibitors of carbonic anhydrases, molecular docking studies have been crucial in understanding their binding modes. rsc.org These studies typically reveal that the sulfonamide moiety is essential for binding, as it coordinates with the zinc ion present in the active site of the enzyme.

The primary interactions that stabilize the ligand-receptor complex include:

Coordination Bonds: The nitrogen atom of the sulfonamide group forms a coordinate bond with the Zn²⁺ ion.

Hydrogen Bonds: The oxygen atoms of the sulfonamide group often form hydrogen bonds with the backbone amide groups of amino acid residues in the active site. The amino group on the benzene ring can also participate in hydrogen bonding.

Table 2: Key Interactions of a Hypothetical Benzenesulfonamide Analog in a Carbonic Anhydrase Active Site

| Interaction Type | Ligand Group | Receptor Residue (Example) |

|---|---|---|

| Coordination | Sulfonamide Nitrogen | Zn²⁺ |

| Hydrogen Bond | Sulfonamide Oxygen | Threonine |

| Hydrogen Bond | Amino Group | Glutamine |

| Van der Waals | Benzene Ring | Valine, Leucine |

By visualizing these interactions, medicinal chemists can rationally design modifications to the lead compound to enhance binding affinity and selectivity. For example, adding a substituent that can form an additional hydrogen bond with a specific residue in the active site could lead to a more potent inhibitor. nih.gov Furthermore, exploiting differences in the active site residues between different isoforms of an enzyme can lead to the development of highly selective inhibitors. rsc.org

Advanced Analytical Methods for Research Applications of 3 Amino Benzenesulfonylamino Acetic Acid

High-Resolution Chromatographic Separations for Complex Mixtures

Chromatography is the cornerstone for the separation and purification of "(3-Amino-benzenesulfonylamino)-acetic acid" from reaction mixtures, synthetic intermediates, and degradation products. The choice of chromatographic mode depends on the physicochemical properties of the analyte and the complexity of the sample matrix.

Reversed-Phase and Normal-Phase HPLC-UV/Vis

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet/Visible (UV/Vis) detection is a primary workhorse for the routine analysis and quality control of sulfonamide-containing compounds. The inherent chromophores in the "this compound" structure, specifically the benzene (B151609) ring, allow for sensitive detection using UV spectrophotometry.

Reversed-Phase (RP-HPLC): This is the most common HPLC mode for analyzing polar to moderately nonpolar compounds. For "this compound," which possesses both polar (amino and carboxylic acid groups) and nonpolar (benzene ring) moieties, RP-HPLC offers excellent separation capabilities. Separation is typically achieved on a nonpolar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), using a polar mobile phase. sielc.com A typical mobile phase consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comnih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to resolve complex mixtures containing compounds with a wide range of polarities. The pH of the mobile phase is a critical parameter that influences the retention time by altering the ionization state of the amino and carboxylic acid functional groups. nih.gov

Normal-Phase (NP-HPLC): In this mode, a polar stationary phase (e.g., silica, cyano, or amino-bonded phases) is used with a nonpolar mobile phase (e.g., hexane, heptane, or isopropanol). NP-HPLC can be advantageous for separating isomers or when dealing with samples dissolved in nonpolar organic solvents. While less common for this specific type of analyte, it remains a valuable option for specific separation challenges.

The following table outlines typical starting parameters for an RP-HPLC-UV/Vis method.

Table 1: Representative RP-HPLC-UV/Vis Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water sielc.com |

| Mobile Phase B | Acetonitrile or Methanol sielc.comnih.gov |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | ~254 nm (based on UV absorbance of the benzene ring) |

| Injection Volume | 10 µL |

Chiral HPLC for Enantiomeric Purity Assessment (if applicable to analogs)

While "this compound" itself is not chiral, many of its derivatives and analogs, particularly those used in pharmaceutical research, can possess stereogenic centers. acs.orgresearchgate.net The assessment of enantiomeric purity is critical as enantiomers can exhibit significantly different biological activities. Chiral HPLC is the gold standard for separating and quantifying enantiomers.

This separation is achieved using chiral stationary phases (CSPs), which create a transient diastereomeric association with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and have proven effective for the chiral separation of sulfonamide derivatives. nih.govresearchgate.net Both HPLC and Supercritical Fluid Chromatography (SFC) can be employed for chiral separations, with SFC often providing faster analysis and higher resolution. nih.govresearchgate.net The development of a chiral separation method involves screening different CSPs and optimizing the mobile phase composition to achieve baseline resolution of the enantiomeric peaks. nih.gov

Table 2: Typical Conditions for Chiral HPLC/SFC of Sulfonamide Analogs

| Parameter | HPLC Condition | SFC Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose AD-H, Cellulose OD-H) nih.govresearchgate.net | Polysaccharide-based (e.g., Amylose AD-H, Cellulose OD-H) nih.govresearchgate.net |

| Mobile Phase | Heptane/Isopropanol/Ethanol mixtures | Supercritical CO₂ / Co-solvent (Methanol/Ethanol) |

| Detection | UV/Vis (e.g., 254 nm) or Circular Dichroism (CD) | UV/Vis (e.g., 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min | 2 - 5 mL/min |

| Temperature | Ambient to 40 °C | 35 - 45 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capability of GC with the detection power of MS. However, direct analysis of "this compound" by GC-MS is not feasible due to its low volatility and thermal instability, stemming from the polar amino and carboxylic acid groups. researchgate.net

To make the compound suitable for GC analysis, a chemical derivatization step is required. researchgate.netjfda-online.com This process modifies the polar functional groups, converting the analyte into a more volatile and thermally stable derivative. jfda-online.com Common derivatization approaches include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens in amines and carboxylic acids to form trimethylsilyl (B98337) (TMS) derivatives.

Acylation: Reagents such as pentafluoropropionic acid anhydride (B1165640) (PFPA) react with amino groups to form stable, volatile acyl derivatives. nih.gov

Alkylation/Esterification: Reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst can esterify the carboxylic acid group. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. The methodology has been successfully applied to screen for sulfonamides in various matrices after derivatization. nih.gov

Hyphenated Techniques for Identification and Quantification in Biological Matrices (Research Focus)

Analyzing "this compound" in complex biological matrices like plasma, urine, or tissue extracts presents a significant challenge due to the low concentrations of the analyte and the presence of numerous interfering substances. Hyphenated techniques, which couple a separation method with a highly sensitive and selective detector like a mass spectrometer, are essential for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the trace-level quantification of small molecules in biological fluids. nih.gov Its high sensitivity and selectivity allow for the detection and quantification of compounds at picogram to femtogram levels, often with minimal sample cleanup. nih.gov

The process typically involves:

Sample Preparation: A simple protein precipitation step, often using acetonitrile or methanol, is usually sufficient to remove the bulk of proteins from plasma or serum samples. nih.govmdpi.com This is followed by centrifugation, and the supernatant is injected into the LC-MS/MS system.

LC Separation: A fast LC separation using a C18 column and a rapid gradient elution with a mobile phase of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization) is performed. nih.govyoutube.com

MS/MS Detection: The eluent from the LC is directed into the mass spectrometer's ion source, commonly an Electrospray Ionization (ESI) source, which generates charged parent ions of the analyte. These parent ions are then selected in the first quadrupole, fragmented in a collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference, enabling accurate quantification. youtube.com

This technique has been widely validated for the analysis of both amino acids and sulfonamides in various biological samples. nih.govnih.govnih.gov

Table 3: General LC-MS/MS Parameters for Bioanalysis

| Parameter | Typical Setting |

| Sample Preparation | Protein Precipitation with Acetonitrile nih.govmdpi.com |

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Analysis Time | < 5 minutes per sample nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Limit of Detection | Low µg/L to ng/L range |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an alternative and complementary technique to LC-MS. It separates ions based on their electrophoretic mobility in a capillary filled with a background electrolyte (BGE). researchgate.net CE offers extremely high separation efficiency and requires minimal sample and solvent consumption. grupobiomaster.com

For "this compound," which is amphoteric, the pH of the BGE is critical. At a low pH (e.g., pH 2.5 using acetic or formic acid), the amino group is protonated, and the compound migrates as a cation. grupobiomaster.com At a high pH, the carboxylic acid is deprotonated, and it migrates as an anion. This flexibility allows for the optimization of separation selectivity.

The coupling of CE to MS provides sensitive and selective detection. nih.gov Various preconcentration techniques, such as field-enhanced sample injection (FESI), can be implemented within the capillary to significantly improve detection limits, making the method suitable for trace analysis in biological matrices like plasma. mdpi.com CE-MS has been successfully used for the analysis of sulfonamides in milk and veterinary drugs, demonstrating its robustness for complex sample types. grupobiomaster.comnih.gov

Table 4: Illustrative CE-MS Method Parameters

| Parameter | Typical Setting |

| Capillary | Fused Silica (e.g., 50 µm i.d. x 50-100 cm length) |

| Background Electrolyte (BGE) | 1 M Formic Acid (pH ~1.9) or 25-100 mM Phosphate/Ammonium Acetate Buffer mdpi.comnih.gov |

| Separation Voltage | 15 - 30 kV |

| Injection Mode | Hydrodynamic or Electrokinetic (for stacking) mdpi.com |

| Ionization Source | Sheath-Liquid ESI Interface |

| Sheath Liquid | Isopropanol/Methanol/Water with 0.1% Formic Acid |

| MS Detection | Full Scan or MS/MS |

Spectrophotometric and Fluorometric Methods for Research Assays

Spectrophotometric and fluorometric techniques are cornerstones of quantitative analysis, offering high sensitivity for the detection of "this compound" in research assays. These methods are typically based on the chemical derivatization of the primary aromatic amine present in the molecule.

Spectrophotometric Analysis

A prevalent spectrophotometric method for the determination of sulfonamides, including those with structures analogous to "this compound," involves diazotization followed by a coupling reaction. nih.govsrce.hrresearchgate.net This classic approach leverages the primary arylamine functionality.

The general procedure involves the reaction of the primary amino group with nitrous acid (generated in situ from sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. This intermediate is then coupled with a chromogenic agent, such as 8-hydroxyquinoline, in an alkaline medium. nih.govsrce.hrresearchgate.net The resulting azo dye is a highly colored product that can be quantified using a spectrophotometer.

The reaction mechanism proceeds as follows:

Diazotization: The primary amino group of this compound reacts with nitrous acid to form a diazonium salt.

Coupling: The diazonium salt undergoes electrophilic substitution with a suitable coupling agent, like 8-hydroxyquinoline, to form a stable, colored azo compound. researchgate.net

Studies on similar sulfonamides have shown that the resulting azo dyes typically exhibit maximum absorbance () around 500 nm. nih.govresearchgate.net The method demonstrates good linearity over a concentration range of 0.1 to 7.0 µg/mL. nih.gov

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance () | ~500 nm | nih.gov, researchgate.net |

| Linear Range | 0.1 - 7.0 µg/mL | nih.gov |

| Limit of Detection (LOD) | 0.03 - 0.05 µg/mL | nih.gov |

| Limit of Quantification (LOQ) | 0.11 - 0.18 µg/mL | nih.gov |

Fluorometric Analysis

Fluorometric methods offer an even higher degree of sensitivity and selectivity. For sulfonamides that are not naturally fluorescent, derivatization with a fluorogenic reagent is necessary. acs.org Fluorescamine is a common reagent used for this purpose. It reacts with primary amines to yield highly fluorescent pyrrolidinone-type derivatives. acs.org

This pre-column derivatization is often coupled with High-Performance Liquid Chromatography (HPLC) for enhanced separation and quantification. acs.org The derivatized sulfonamides can be excited at a specific wavelength, and the emitted fluorescence is measured. The fluorescence of these derivatives has been reported to be stable for approximately 8 hours, allowing for consistent analysis. acs.org

Another approach involves the use of fluorescent probes. For instance, the binding of sulfonamides to macromolecules can be studied by monitoring changes in the fluorescence of a probe that competes for the same binding site. nih.gov Additionally, novel fluorescent probes can be synthesized by incorporating a sulfonamide moiety into a fluorophore, such as a naphthalimide derivative. mdpi.com

Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the study of "this compound." It provides detailed structural information and serves as a powerful technique for monitoring the progress of its synthesis and for the stringent assessment of its purity.

Reaction Monitoring

The synthesis of "this compound" typically involves the reaction of 3-aminobenzenesulfonyl chloride with glycine (B1666218). NMR spectroscopy can be used to monitor the progress of this reaction in real-time. By acquiring NMR spectra at various time points, the disappearance of starting material signals and the appearance of product signals can be tracked.

For example, in the synthesis of related sulfonamides, the reaction progress is monitored by observing the characteristic signals of the reactants and products. jsynthchem.com The integration of NMR signals allows for the quantification of the conversion of reactants to products over time, providing valuable kinetic data. Modern flow chemistry setups can be coupled with online NMR monitoring, allowing for continuous analysis of the reaction mixture as it flows through a reactor. beilstein-journals.orgresearchgate.net This provides immediate feedback on reaction parameters and can be used for rapid optimization.

Purity Confirmation

High-resolution NMR is a definitive method for confirming the structure and assessing the purity of the final compound. Both ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule.

¹H NMR Spectroscopy : The ¹H NMR spectrum of "this compound" is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid moiety, the amine proton, the sulfonamide proton, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3-disubstitution pattern of the benzene ring. The presence of impurities would be indicated by additional signals in the spectrum.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Characteristic signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid would be expected.

The table below outlines the expected ¹H and ¹³C NMR chemical shifts for "this compound" based on data from analogous compounds. rsc.orgnih.gov

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 7.5 | 110 - 150 |

| Methylene Protons (-CH₂-) | ~3.8 | ~45 |

| Amine Proton (-NH₂) | Variable (typically 3-5) | - |

| Sulfonamide Proton (-SO₂NH-) | Variable (typically 8-11) | - |

| Carboxylic Acid Proton (-COOH) | Variable (typically 10-13) | ~170 |

Quantitative NMR (qNMR) can be employed for the precise determination of purity. This technique involves the use of an internal standard of known concentration to accurately quantify the amount of the target compound in a sample. libretexts.org By comparing the integral of a specific signal from "this compound" to the integral of a signal from the internal standard, the absolute purity can be calculated with high accuracy. libretexts.org

Theoretical and Computational Investigations on the Molecular Recognition and Reactivity of 3 Amino Benzenesulfonylamino Acetic Acid

Molecular Docking and Scoring Function Development for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (3-Amino-benzenesulfonylamino)-acetic acid, docking studies can elucidate its potential binding modes within the active site of a protein target. The benzenesulfonamide (B165840) group is a well-known zinc-binding motif found in many inhibitors of metalloenzymes, such as carbonic anhydrases (CAs). tandfonline.comnih.gov

Theoretical docking of this compound into the active site of a prototypical CA isozyme, such as hCA II, would likely show the sulfonamide group coordinating with the catalytic zinc ion. The amino and carboxyl groups of the acetic acid moiety, along with the 3-amino group on the phenyl ring, would be predicted to form a network of hydrogen bonds and other interactions with amino acid residues in the active site, such as Thr199, Thr200, and His64.